molecular formula C14H26N2O4 B1344616 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine CAS No. 416852-69-2

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Cat. No. B1344616
M. Wt: 286.37 g/mol
InChI Key: VOUMNMSUVOACEZ-UHFFFAOYSA-N
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Patent
US08883828B2

Procedure details

N-methoxymethanamine hydrochloride (2.61 g, 26.7 mmol), N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (5.91 g, 30.8 mmol), 1H-benzo[d][1,2,3]triazol-1-ol hydrate (4.72 g, 30.8 mmol), and triethylamine (11.5 mL, 82.2 mmol) were added sequentially to a solution of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (5.00 g, 20.6 mmol) in methylene chloride (150 mL) at 0° C. Stirred at ambient temperature for 4 hours, and partitioned between ethyl acetate and 2N HCl. Washed the organic layer again with 2N HCl, twice with 2N NaOH, brine, dried, and concentrated to afford the title compound (5.93 g, 101% yield) as a clear colorless viscous oil.
Name
N-methoxymethanamine hydrochloride
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
101%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH:4][CH3:5].Cl.C(N=C=NCCCN(C)C)C.O.N1(O)C2C=CC=CC=2N=N1.C(N(CC)CC)C.[C:36]([O:40][C:41]([N:43]1[CH2:48][CH2:47][CH:46]([CH2:49][C:50]([OH:52])=O)[CH2:45][CH2:44]1)=[O:42])([CH3:39])([CH3:38])[CH3:37]>C(Cl)Cl>[CH3:2][O:3][N:4]([CH3:5])[C:50](=[O:52])[CH2:49][CH:46]1[CH2:45][CH2:44][N:43]([C:41]([O:40][C:36]([CH3:37])([CH3:38])[CH3:39])=[O:42])[CH2:48][CH2:47]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
N-methoxymethanamine hydrochloride
Quantity
2.61 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
5.91 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
4.72 g
Type
reactant
Smiles
O.N1(N=NC2=C1C=CC=C2)O
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 2N HCl
WASH
Type
WASH
Details
Washed the organic layer again with 2N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 2N NaOH, brine, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CON(C(CC1CCN(CC1)C(=O)OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.93 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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